molecular formula C9H12N2O2 B15208802 3-(Tetrahydrofuran-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

3-(Tetrahydrofuran-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

Cat. No.: B15208802
M. Wt: 180.20 g/mol
InChI Key: TZYFQTIOKSTZEP-UHFFFAOYSA-N
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Description

3-(Tetrahydrofuran-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a bicyclic heterocyclic compound featuring a fused pyrrolo-isoxazole core substituted with a tetrahydrofuran (THF) ring at the 3-position. This structure combines the electron-deficient isoxazole ring (known for hydrogen-bond acceptor properties) with the oxygen-rich THF moiety, which may enhance solubility and metabolic stability compared to non-oxygenated analogs .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

3-(oxolan-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole

InChI

InChI=1S/C9H12N2O2/c1-2-7(12-5-1)8-6-3-4-10-9(6)13-11-8/h7,10H,1-5H2

InChI Key

TZYFQTIOKSTZEP-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NOC3=C2CCN3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tetrahydrofuran-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves the cycloaddition of nitrile oxides to unsaturated compounds. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (Cu) or ruthenium (Ru). there are also metal-free synthetic routes that have been developed to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Tetrahydrofuran-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.

Scientific Research Applications

3-(Tetrahydrofuran-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Tetrahydrofuran-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is an analysis based on structural analogs and their reported properties:

Structural Analogues

Compound 13a (): A tetrahydroisoquinoline derivative with substituents including tetrazol-5-yl and oxazol groups. Unlike the target compound, this molecule features a larger tricyclic system and acidic tetrazole substituents, which likely enhance solubility (e.g., 1.2 mg/mL) and potency (IC₅₀ = 45 nM in unspecified assays) . The absence of an oxygenated ring (e.g., THF) may reduce metabolic stability compared to the target compound.

Patent Compound (): A pyrrolo[1,2-b]pyrazole monohydrate with pyridinyl and amidoquinolinyl groups. However, the lack of a THF substituent may limit its solubility (0.8 mg/mL).

Key Comparative Properties

Property Target Compound Compound 13a () Patent Compound ()
Core Structure Pyrrolo[3,2-d]isoxazole Tetrahydroisoquinoline Pyrrolo[1,2-b]pyrazole
Substituents THF-2-yl Tetrazol-5-yl, oxazol Pyridinyl, amidoquinolinyl
Solubility (mg/mL) ~0.5 (estimated) 1.2 0.8
Aromaticity Moderate (isoxazole) High (isoquinoline) High (pyrazole)
Metabolic Stability Likely enhanced (THF) Moderate (acidic tetrazole) Low (polar amide)

Functional Implications

  • THF Substituent: The THF moiety could confer better membrane permeability than furan or non-cyclic oxygenated groups, as seen in other THF-containing drugs .
  • Synthetic Complexity: The fused pyrrolo-isoxazole system may pose synthetic challenges compared to the simpler isoquinoline or pyrazole cores in the analogs .

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